2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring, a sulfanyl group, and a phenylprop-2-en-1-ylidene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the benzoxazole ringThe final step involves the condensation of the benzoxazole derivative with an appropriate hydrazide and the phenylprop-2-en-1-ylidene moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the hydrazide moiety.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified hydrazides.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with enzymes and receptors, while the hydrazide moiety may form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzoxazol-2-ylsulfanyl)-3-phenylacrylate
- 2-(1,3-benzoxazol-2-ylsulfanyl)-3-[4-(benzyloxy)phenyl]acrylate
Uniqueness
Compared to similar compounds, 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C18H15N3O2S |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C18H15N3O2S/c22-17(21-19-12-6-9-14-7-2-1-3-8-14)13-24-18-20-15-10-4-5-11-16(15)23-18/h1-12H,13H2,(H,21,22)/b9-6+,19-12+ |
InChI Key |
PZGJVCPKOLRRJG-YKIVCEQRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)CSC2=NC3=CC=CC=C3O2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)CSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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